

A Comparative Crystallographic Analysis of 2-(Trifluoromethyl)thiophene Derivatives

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)thiophene

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Solid-State Structures of Novel Thiophene Scaffolds

The introduction of a trifluoromethyl group to a thiophene ring can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity, making **2-(trifluoromethyl)thiophene** derivatives attractive scaffolds in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel materials. This guide provides a comparative analysis of the crystal structures of two distinct **2-(trifluoromethyl)thiophene** derivatives, supported by detailed experimental data and protocols.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two **2-(trifluoromethyl)thiophene** derivatives, providing a basis for structural comparison. This data is fundamental in understanding the molecular conformation, packing, and intermolecular interactions within the crystal lattice.

Parameter	Compound 1: 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile[1]	Compound 2: 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-thienyl}ethanone[2]
Chemical Formula	C ₁₇ H ₁₀ F ₃ NS	C ₁₃ H ₈ ClF ₃ OS
Molecular Weight	317.33 g/mol	304.70 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
Unit Cell Dimensions	a = 13.7576(5) Å, b = 14.5343(6) Å, c = 7.1353(3) Å, β = 92.817(3)°	a = 15.330(6) Å, b = 10.809(4) Å, c = 7.676(3) Å, β = 93.72(3)°
Unit Cell Volume	1425.03(10) Å ³	1269.3(8) Å ³
Molecules per Unit Cell (Z)	4	4
Radiation	Cu Kα	Mo Kα
Temperature	293 K	100 K

Experimental Protocols

The determination of the crystal structure of these **2-(trifluoromethyl)thiophene** derivatives involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

Compound 1: 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile[1]

To a solution of 2-(2-chlorophenyl)acetonitrile (1.0 mmol) and methyl benzodithioate (1.0 mmol) in DMF (2 ml), K₃PO₄ (2.0 mmol), pivalic acid (1.5 mmol), and cuprous iodide (0.2 mmol) were added. The mixture was stirred at 80°C and the reaction progress was monitored by TLC. Upon completion, the reaction mixture was extracted with EtOAc (3 x 10 ml). The combined organic layers were dried over anhydrous Na₂SO₄. The solvent was removed under reduced pressure,

and the residue was purified by silica gel chromatography. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from its solvent.[1]

Compound 2: 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-thienyl}ethanone[2]

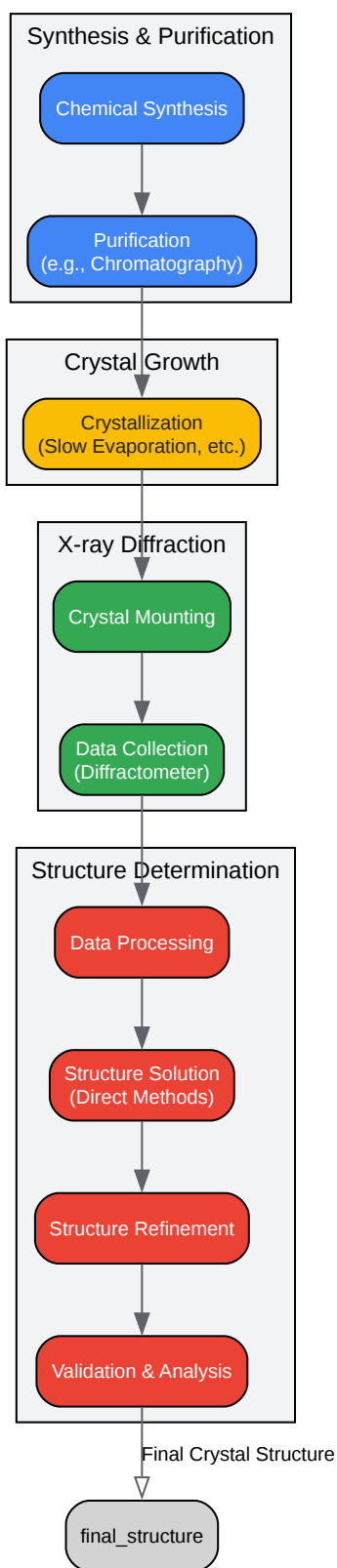
A solution of 2-chloro-5-(trifluoromethyl)benzenediazonium chloride was prepared and added dropwise to a stirred mixture of 2-acetylthiophene (12.6 g, 0.1 mol), acetone (40 ml), and $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ (1.5 g, 8.7 mmol) over 20 minutes. After 3 hours, the reaction mixture was diluted with water (250 ml) and CHCl_3 (50 ml). The organic layer was separated, dried over Na_2SO_4 , and concentrated under reduced pressure. The residue was distilled to yield the final product. Yellow crystals suitable for X-ray analysis were obtained by recrystallization from n-hexane.[2]

X-ray Diffraction Analysis

High-quality single crystals of the synthesized compounds were selected and mounted on a diffractometer. The crystals were cooled to the specified temperature (293 K for Compound 1 and 100 K for Compound 2) to minimize thermal vibrations. A monochromatic X-ray beam was directed at the crystal, and as the crystal was rotated, a series of diffraction patterns were collected. The collected data was then processed to determine the intensities and positions of the diffraction spots. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.

Experimental Workflow

The general workflow for the determination of the crystal structure of a small organic molecule is depicted in the following diagram.



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Caption: General workflow for small molecule crystal structure determination.

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